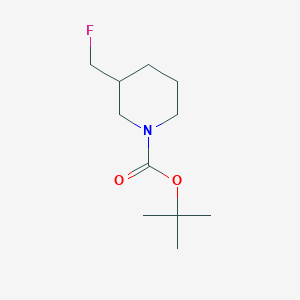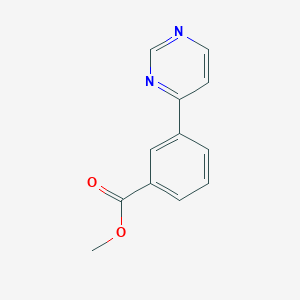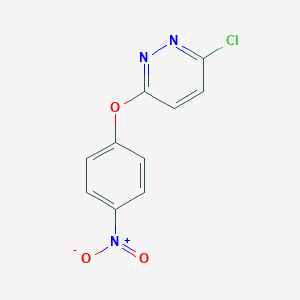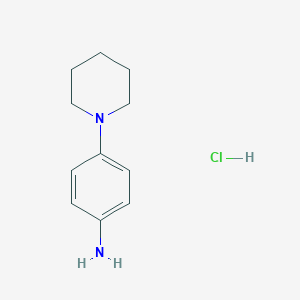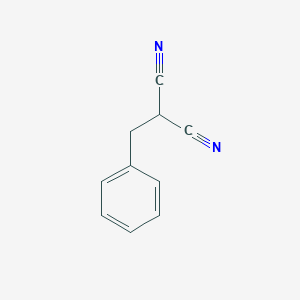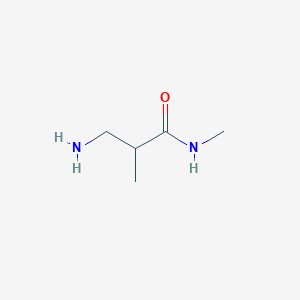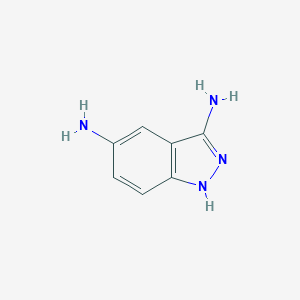
2-(1H-Pyrazol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1H-Pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 102732-63-8 and a molecular weight of 126.11 . It is also known by its IUPAC name, 1H-pyrazol-3-ylacetic acid . The compound is typically stored in a dry, sealed environment, preferably in a freezer under -20°C .
Synthesis Analysis
Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, are synthesized through various methods . One such method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrazol-3-yl)acetic acid” is represented by the InChI code: 1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) . This indicates that the compound is a five-membered heterocycle with two adjacent nitrogen atoms in the ring .Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”, have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . The process may proceed via forming aza Michael followed by amination, cyclo dehydration, and subsequent enolization .Physical And Chemical Properties Analysis
“2-(1H-Pyrazol-3-yl)acetic acid” is a solid at room temperature . It has a molecular weight of 126.11 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 126.042927438 g/mol .科学研究应用
Antimicrobial and Antioxidant Activity
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : This compound has been used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown promising antimicrobial and antioxidant activities .
- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Antifungal, Antimicrobial, Antiviral, and Anticancer Activity
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized using 2-(1H-Pyrazol-3-yl)acetic acid, have been used to create compounds that exhibit antifungal, antimicrobial, antiviral, and anticancer activities .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results indicate that these compounds are active against various strains and types of diseases, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
Synthesis of Bioactive Chemicals
- Scientific Field : Organic Chemistry .
- Application Summary : Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : The reasons for the increasing popularity of pyrazoles in several fields of science are examined . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .
Antipromastigote Activity
- Scientific Field : Pharmacology .
- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized from 2-(1H-Pyrazol-3-yl)acetic acid .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Synthesis of Bioactive Chemicals
- Scientific Field : Organic Chemistry .
- Application Summary : Pyrazoles, including 2-(1H-Pyrazol-3-yl)acetic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : The reasons for the increasing popularity of pyrazoles in several fields of science are examined . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .
Antipromastigote Activity
- Scientific Field : Pharmacology .
- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized from 2-(1H-Pyrazol-3-yl)acetic acid .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .
未来方向
There is ongoing research into the synthesis and properties of pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)acetic acid”. A recent study reported a novel, metal-free process for the challenging synthesis of a similar compound, “2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid”, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign , suggesting potential future directions for the synthesis of “2-(1H-Pyrazol-3-yl)acetic acid” and similar compounds.
属性
IUPAC Name |
2-(1H-pyrazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVKSUPEUFXUGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542641 |
Source


|
| Record name | (1H-Pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-yl)acetic acid | |
CAS RN |
102732-63-8 |
Source


|
| Record name | (1H-Pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

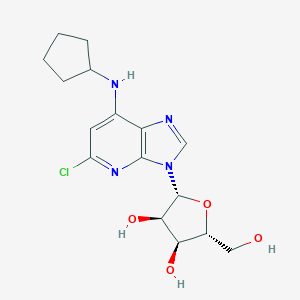
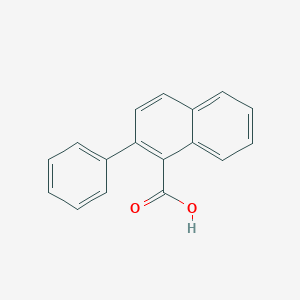
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
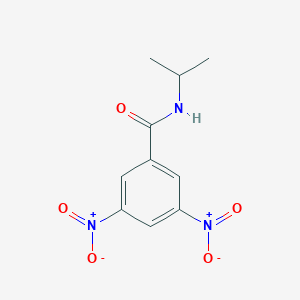
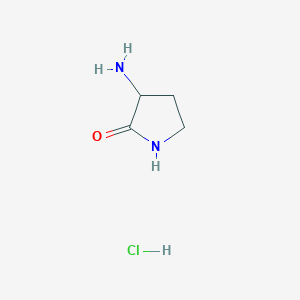

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
